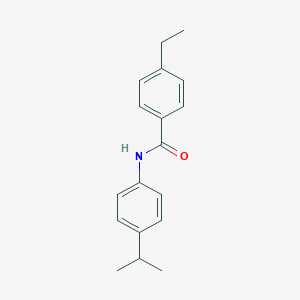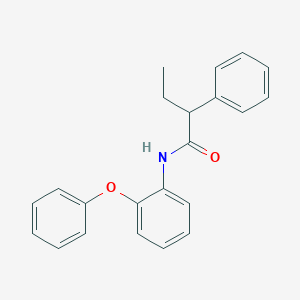
N-(2-phenoxyphenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)-2-phenylbutanamide, commonly known as PPBA, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific research community due to its potential applications in various fields. PPBA is a synthetic compound that can be synthesized through various methods.
Scientific Research Applications
PPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. PPBA has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of PPBA is not fully understood. However, it has been suggested that PPBA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. PPBA has also been found to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
PPBA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PPBA has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, PPBA has been found to reduce the activity of TRP channels, which are involved in pain perception.
Advantages and Limitations for Lab Experiments
PPBA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its effects are well characterized. However, PPBA also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. In addition, PPBA has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the study of PPBA. One potential direction is to study its effects on other ion channels, such as calcium channels and potassium channels. Another direction is to study its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to determine the safety and efficacy of PPBA in vivo, which could pave the way for its potential use in human studies.
Conclusion:
In conclusion, PPBA is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be synthesized through various methods and has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. PPBA has several advantages for lab experiments, but also has some limitations. Future studies are needed to determine the safety and efficacy of PPBA in vivo and to explore its potential applications in other fields.
Synthesis Methods
PPBA can be synthesized through various methods, including the reaction of 2-phenoxybenzoyl chloride with 2-phenylbutyric acid in the presence of a base such as triethylamine. Another method involves the reaction of 2-phenoxybenzoic acid with 2-phenylbutylamine in the presence of a coupling agent such as DCC.
properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C22H21NO2/c1-2-19(17-11-5-3-6-12-17)22(24)23-20-15-9-10-16-21(20)25-18-13-7-4-8-14-18/h3-16,19H,2H2,1H3,(H,23,24) |
InChI Key |
SNYQGYWSRDPBOE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



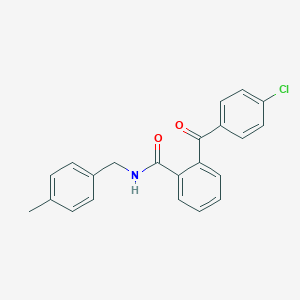

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
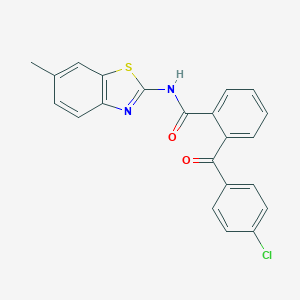
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)
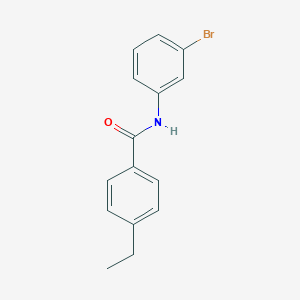

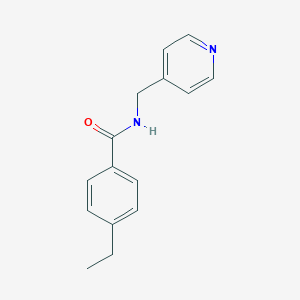
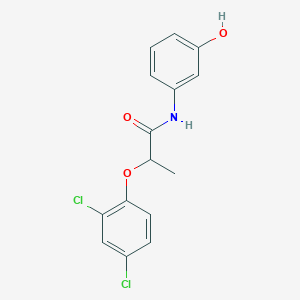
![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)
![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)

